molecular formula C16H19N B14395122 2-(4-tert-Butylphenyl)-1-ethenyl-1H-pyrrole CAS No. 88054-94-8

2-(4-tert-Butylphenyl)-1-ethenyl-1H-pyrrole

Katalognummer: B14395122
CAS-Nummer: 88054-94-8
Molekulargewicht: 225.33 g/mol
InChI-Schlüssel: CFUSSXCKLIVTIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-tert-Butylphenyl)-1-ethenyl-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 4-tert-butylphenyl group and an ethenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butylphenyl)-1-ethenyl-1H-pyrrole typically involves the reaction of 4-tert-butylbenzaldehyde with pyrrole in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The mixture is usually heated under reflux to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it more suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-tert-Butylphenyl)-1-ethenyl-1H-pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, facilitated by reagents such as bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in the presence of iron(III) bromide.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically a fully hydrogenated pyrrole derivative.

    Substitution: The major products are halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-(4-tert-Butylphenyl)-1-ethenyl-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-tert-Butylphenyl)-1-ethenyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-tert-Butylphenyl)-1H-pyrrole: Lacks the ethenyl group, making it less reactive in certain types of chemical reactions.

    2-(4-tert-Butylphenyl)-1-ethenyl-1H-indole: Contains an indole ring instead of a pyrrole ring, which can lead to different biological activities.

Uniqueness

2-(4-tert-Butylphenyl)-1-ethenyl-1H-pyrrole is unique due to the presence of both the 4-tert-butylphenyl and ethenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

88054-94-8

Molekularformel

C16H19N

Molekulargewicht

225.33 g/mol

IUPAC-Name

2-(4-tert-butylphenyl)-1-ethenylpyrrole

InChI

InChI=1S/C16H19N/c1-5-17-12-6-7-15(17)13-8-10-14(11-9-13)16(2,3)4/h5-12H,1H2,2-4H3

InChI-Schlüssel

CFUSSXCKLIVTIP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=CN2C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.